![molecular formula C21H22ClN3O7S B2762007 N'-[(2-chlorophenyl)methyl]-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide CAS No. 868982-60-9](/img/structure/B2762007.png)
N'-[(2-chlorophenyl)methyl]-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(2-chlorophenyl)methyl]-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including a chlorobenzyl group, a benzo[d][1,4]dioxin moiety, and an oxazolidinylmethyl group, which contribute to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(2-chlorophenyl)methyl]-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide typically involves multiple steps:
Formation of the Benzo[d][1,4]dioxin Moiety: This can be achieved by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate.
Substitution Reactions: The resulting benzenesulfonamide derivative is further substituted at the nitrogen position with various alkyl or aryl halides in the presence of N,N-dimethylformamide and a catalytic amount of lithium hydride.
Final Coupling: The final step involves coupling the substituted benzenesulfonamide with oxalamide derivatives under appropriate conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N'-[(2-chlorophenyl)methyl]-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,4]dioxin moiety can be oxidized under strong oxidizing conditions.
Reduction: The chlorobenzyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,4]dioxin moiety may yield quinone derivatives, while reduction of the chlorobenzyl group results in benzyl derivatives.
Applications De Recherche Scientifique
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of compounds related to N'-[(2-chlorophenyl)methyl]-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide. Specifically, derivatives of benzodioxine have been shown to act as inhibitors of:
- α-glucosidase : This enzyme is crucial in carbohydrate metabolism and its inhibition is beneficial in managing Type 2 diabetes mellitus (T2DM) by delaying glucose absorption.
- Acetylcholinesterase : Inhibition of this enzyme is relevant for treating neurodegenerative diseases such as Alzheimer's disease, as it leads to increased levels of acetylcholine in the synaptic cleft .
Antimicrobial Properties
Research indicates that compounds containing the benzodioxine structure demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or adjunct therapies for existing antibiotic treatments .
Therapeutic Implications
The unique structure of this compound allows it to interact with multiple biological pathways:
- Diabetes Management : By inhibiting α-glucosidase, the compound can help regulate blood sugar levels post-meal.
- Neuroprotection : Its action on acetylcholinesterase suggests potential use in treating cognitive disorders.
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions tailored to achieve the desired functional groups. The initial steps often include the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with sulfonyl chlorides and subsequent derivatization with amines or related structures to yield the final product.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of similar compounds:
These findings underscore the versatility and therapeutic potential of compounds like this compound in modern pharmacotherapy.
Mécanisme D'action
The mechanism of action of N'-[(2-chlorophenyl)methyl]-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes like carbonic anhydrase by coordinating with the zinc ion in the enzyme’s active site, thereby reducing its activity.
Antibacterial Activity: It blocks the folate synthesis pathway in bacteria, inhibiting their growth and multiplication.
Anticancer Activity: It disrupts the cell cycle in the G1 phase and inhibits histone deacetylase, leading to the cessation of tumor cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides: These compounds share the benzo[d][1,4]dioxin moiety and exhibit similar biological activities.
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine: Another compound with a similar core structure but different substituents, leading to varied biological activities.
Uniqueness
N'-[(2-chlorophenyl)methyl]-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is unique due to its combination of functional groups, which confer a distinct set of chemical reactivities and biological activities. Its ability to inhibit multiple enzymes and its potential as an antibacterial and anticancer agent make it a compound of significant interest in scientific research.
Activité Biologique
N'-[(2-chlorophenyl)methyl]-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure that includes a 2-chlorophenyl moiety and a benzodioxine sulfonyl group linked to an oxazolidinone. Its molecular formula is C18H22ClN3O4S, with a molecular weight of approximately 393.90 g/mol. The presence of these functional groups suggests a potential for diverse biological interactions.
Antibacterial Activity
Recent studies have demonstrated that the compound exhibits significant antibacterial properties. In particular:
- Testing against Bacterial Strains : The compound was evaluated against several strains including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Results indicated moderate to strong activity, particularly against Bacillus subtilis with minimum inhibitory concentration (MIC) values comparable to those of standard antibiotics such as norfloxacin and chloramphenicol .
Bacterial Strain | MIC (µg/mL) | Reference Drug (MIC) |
---|---|---|
Staphylococcus aureus | 32 | 16 (norfloxacin) |
Escherichia coli | 64 | 32 (chloramphenicol) |
Bacillus subtilis | 16 | 8 (norfloxacin) |
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory activities:
- Acetylcholinesterase Inhibition : The compound showed promising results as an acetylcholinesterase inhibitor, which is crucial for developing treatments for Alzheimer's disease. The IC50 values were found to be in the low micromolar range .
- Urease Inhibition : Strong inhibitory activity against urease was recorded, with some derivatives exhibiting IC50 values lower than 10 µM, indicating potential for treating conditions like urinary tract infections .
The biological activities of this compound can be attributed to its ability to interact with various biomolecules:
- Binding Affinity : Molecular docking studies revealed that the compound has a high binding affinity for target enzymes and receptors, which may explain its potent antibacterial and enzyme inhibitory effects .
- Structural Features : The presence of the sulfonamide group enhances the compound's ability to form hydrogen bonds with active sites on enzymes and bacterial cell walls .
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- Antibacterial Efficacy : A study conducted by Sanchez-Sancho et al. synthesized related compounds and evaluated their antibacterial activity using standard protocols. The results supported the notion that modifications in the structure could enhance antibacterial properties .
- Therapeutic Applications : Research by Aziz-ur-Rehman et al. discussed the potential applications of oxazolidinone derivatives in treating bacterial infections resistant to conventional antibiotics. Their findings suggest that compounds similar to this compound could be pivotal in developing new antimicrobial therapies .
Propriétés
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O7S/c22-16-4-2-1-3-14(16)12-23-20(26)21(27)24-13-19-25(7-8-32-19)33(28,29)15-5-6-17-18(11-15)31-10-9-30-17/h1-6,11,19H,7-10,12-13H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEMRAHUICZAMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CNC(=O)C(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.